molecular formula C10H9NO3 B7856715 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile

Cat. No.: B7856715
M. Wt: 191.18 g/mol
InChI Key: MCHGSYDYFSYBBI-UHFFFAOYSA-N
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Description

8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile is an organic compound that belongs to the class of benzodioxines It is characterized by the presence of a methoxy group at the 8th position, a dihydro-1,4-benzodioxine core, and a carbonitrile group at the 6th position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile typically involves the following steps:

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors and advanced catalytic systems to enhance reaction efficiency and scalability .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 8-Methoxy-2,3-dihydro-1,4-benzodioxine-6-carbonitrile involves its interaction with specific molecular targets and pathways:

Properties

IUPAC Name

5-methoxy-2,3-dihydro-1,4-benzodioxine-7-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c1-12-8-4-7(6-11)5-9-10(8)14-3-2-13-9/h4-5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCHGSYDYFSYBBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC2=C1OCCO2)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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